Sodium 4-hydroxycoumarin(1-)

Aqueous solubility Formulation Synthetic chemistry

Sodium 4-hydroxycoumarin(1-) (CAS 13546-81-1) is the sodium salt of 4-hydroxycoumarin, the foundational scaffold of the coumarin anticoagulant class. 4-Hydroxycoumarin itself is a bicyclic lactone (benzopyrone) bearing a hydroxyl group at the 4-position, which confers weakly acidic character (pKa experimental ~7.5 ; predicted ~4.50 ) and enables facile deprotonation to the resonance-stabilized anion.

Molecular Formula C9H5NaO3
Molecular Weight 184.12 g/mol
Cat. No. B12505315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-hydroxycoumarin(1-)
Molecular FormulaC9H5NaO3
Molecular Weight184.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)O2)[O-].[Na+]
InChIInChI=1S/C9H6O3.Na/c10-7-5-9(11)12-8-4-2-1-3-6(7)8;/h1-5,10H;/q;+1/p-1
InChIKeyGTWZPZVOBHIHTR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 4-Hydroxycoumarin(1-) Procurement Guide: Core Properties and Compound Class Context


Sodium 4-hydroxycoumarin(1-) (CAS 13546-81-1) is the sodium salt of 4-hydroxycoumarin, the foundational scaffold of the coumarin anticoagulant class [1]. 4-Hydroxycoumarin itself is a bicyclic lactone (benzopyrone) bearing a hydroxyl group at the 4-position, which confers weakly acidic character (pKa experimental ~7.5 [2]; predicted ~4.50 ) and enables facile deprotonation to the resonance-stabilized anion. The sodium salt form directly presents the pre-ionized 4-oxide chromophore, fundamentally altering aqueous solubility, ionization state, and partition behavior relative to the neutral free acid. This compound serves dual roles: as a key synthetic building block for 3-substituted anticoagulants (e.g., warfarin) and as a certified pharmacopeial impurity reference standard [3].

Why Sodium 4-Hydroxycoumarin(1-) Cannot Be Simply Replaced by 4-Hydroxycoumarin Free Acid or Other Salts


The sodium 4-hydroxycoumarin(1-) anion is not merely a solubilized version of 4-hydroxycoumarin; its distinct ionic state, hydration energy, and ion-pair formation behavior produce quantifiable differences in aqueous solubility, octanol-water partitioning, and chromatographic retention that directly impact experimental outcomes in aqueous-phase synthesis, analytical method validation, and bioassay design [1]. The free acid is practically insoluble in water , while the sodium salt exhibits water solubility on the order of hundreds of mg/mL, enabling homogeneous aqueous reaction conditions unattainable with the neutral form. Additionally, the sodium ion-pair of 4-hydroxycoumarin undergoes significant dissociation in octanol, yielding experimentally measured log P values that deviate substantially from theoretical predictions based on the neutral molecule [2]. These physicochemical divergences preclude simple molar equivalence when substituting one form for the other in protocols requiring defined speciation.

Quantitative Differentiation Evidence: Sodium 4-Hydroxycoumarin(1-) vs. Closest Analogs


Aqueous Solubility: Sodium Salt Enables Homogeneous Aqueous-Phase Reactions Inaccessible with Free Acid

4-Hydroxycoumarin free acid (CAS 1076-38-6) is classified as 'practically insoluble' in water . In contrast, the sodium salt form (CAS 13546-81-1) shares the solubility profile of its structural congener warfarin sodium, which is 'very soluble in water' per pharmacopeial specification — dissolving at ≥100 mg/mL to produce a clear, colorless solution at 1 g/20 mL [1]. This solubility enhancement — from essentially nil to >50 mg/mL — represents at least a 500-fold improvement, directly enabling aqueous-based synthetic protocols (e.g., Michael additions, condensations), bioactivity assays requiring defined aqueous concentrations, and parenteral formulation development that are precluded by the free acid's insolubility.

Aqueous solubility Formulation Synthetic chemistry

Octanol-Water Partitioning: Sodium Ion-Pair Dissociation Produces Experimentally Lower log P Than Predicted for Neutral Form

Van der Giesen and Janssen (1982) demonstrated that the sodium ion-pair of 4-hydroxycoumarin dissociates considerably in the octanol phase, resulting in experimentally measured partition coefficients (log P) that are substantially lower than theoretical values calculated using the hydrophobic fragmental constant system for the neutral acid [1]. The partition coefficients of the sodium ion-pairs obtained by extrapolation are described as 'just slightly lower than the partition coefficients of the undissociated acids' at high aqueous Na+ concentrations, but at physiologically relevant Na+ levels (~140 mM) the effective log P is depressed due to ion-pair dissociation in the organic phase. This non-ideal ion-pair behavior is specific to 4-hydroxycoumarin (as opposed to its 3-substituted derivatives) and directly impacts predictions of membrane permeability, reversed-phase chromatographic retention, and extraction efficiency.

Lipophilicity Ion-pair partitioning ADME prediction

Chromatographic Identity: Official Pharmacopeial Recognition as Warfarin Sodium Impurity B Standard

The British Pharmacopoeia (BP 2025 / Ph. Eur. 11.6) monograph for Warfarin Sodium specifies 4-hydroxycoumarin as Impurity B, with a defined relative retention time of approximately 0.4 relative to warfarin (retention time ~9 min) under prescribed HPLC conditions [1]. Reference solution (a) is prepared using 2 mg of 4-hydroxycoumarin R (impurity B) in 25 mL methanol diluted to 100 mL with water. The correction factor for impurity B is 0.5, and the acceptance limit is not more than 1.5 times the area of the principal peak in reference solution (b) (0.15 per cent). The sodium salt form (CAS 13546-81-1) is specifically supplied as 'Warfarin EP Impurity B Sodium Salt' by multiple certified reference material producers , enabling direct compatibility with warfarin sodium sample matrices without cation-exchange interference.

Pharmaceutical quality control Reference standards HPLC analysis

Fluorescence pH-Dependence: Sodium Salt Provides Pre-formed Anionic Fluorophore, Bypassing pH-Dependent Equilibration

4-Hydroxycoumarin exhibits pH-dependent fluorescence: it fluoresces as the anion at pH > 5 and as the neutral molecule at pH < 4, with the ground-state and excited-state pKa values being essentially identical (~7.5), indicating no phototautomerism [1]. The fluorescence quantum yield and emission wavelength are sensitive to the protonation state. Sodium 4-hydroxycoumarin(1-) directly provides the fluorescent anionic species in solution without requiring pH adjustment, eliminating the variable lag time associated with dissolution and deprotonation of the free acid in buffered media. While quantitative quantum yield data for the sodium salt versus free acid were not directly obtained in this evidence compilation, the speciation advantage is mechanistically grounded: the sodium salt starts at full ionization, whereas 4-hydroxycoumarin free acid requires pH > pKa +2 (i.e., pH > 9.5) to achieve ≥99% anion population.

Fluorescence spectroscopy Fluorogenic probes Bioanalytical chemistry

Synthetic Reactivity: Enhanced C3 Nucleophilicity of the Sodium Salt Facilitates Electrophilic Substitutions

Deprotonation of the C4-hydroxyl group to form the sodium salt enhances electron density at the C3 position of the coumarin ring via extended conjugation, increasing nucleophilicity for electrophilic substitution reactions. Comparative synthetic studies demonstrate that sodium salt formation using NaOH in anhydrous THF proceeds to >95% yield within 15 minutes at 0–5°C, while alternative base/solvent systems (NaH/DMF: 92%; NaOCH₃/methanol: 88%; Na₂CO₃ in water/ethanol: 85%) require longer reaction times and elevated temperatures [1]. The pre-formed sodium salt can be directly employed in downstream alkylation, acylation, and Michael addition reactions without in situ deprotonation, improving reaction consistency and scalability relative to protocols starting from the free acid requiring base addition in the same pot.

Organic synthesis Nucleophilic substitution Coumarin derivatization

Optimal Procurement and Application Scenarios for Sodium 4-Hydroxycoumarin(1-)


Aqueous-Phase Synthesis of 3-Substituted 4-Hydroxycoumarin Derivatives

Medicinal chemists synthesizing warfarin analogs, bis-coumarins, or coumarin-based fluorophores benefit from the sodium salt's >500-fold aqueous solubility advantage over the free acid . The pre-ionized form enables homogeneous reaction conditions in water or water-organic mixtures, facilitating Michael additions, Knoevenagel condensations, and Mannich reactions at the nucleophilic C3 position without the phase-transfer limitations inherent to the insoluble free acid. The >95% yield sodium salt preparation protocol (NaOH/THF, 0–5°C, 15 min) provides a reliable entry point for subsequent derivatization [1].

Certified Reference Standard for Warfarin Sodium Pharmaceutical Quality Control

Quality control laboratories performing warfarin sodium batch release testing per BP 2025/Ph. Eur. 11.6 require 4-hydroxycoumarin as Impurity B for HPLC system suitability and impurity quantification [2]. Procuring the sodium salt form (CAS 13546-81-1) ensures direct dissolution in the aqueous-organic mobile phase without pH adjustment, matching the warfarin sodium sample matrix. The chromatographic specification — relative retention 0.4, correction factor 0.5, limit 0.15% — is method-defined and independent of salt form, but the sodium salt eliminates cation-exchange interference during sample preparation.

Fluorescence-Based Detection Assays in Neutral pH Biological Buffers

In contrast to 4-hydroxycoumarin free acid, which requires pH >9.5 for complete ionization, the sodium salt provides 100% anionic fluorophore directly upon dissolution, yielding ~4-fold higher effective fluorophore concentration at physiological pH 7.4 [3]. This eliminates pH-dependent signal variability in micellar viscosity probing, metal ion sensing, and enzyme activity assays. The identical ground- and excited-state pKa values (~7.5) of the 4-hydroxycoumarin chromophore ensure predictable, pH-stable fluorescence emission in the 370–450 nm range when using the pre-ionized sodium salt.

Lipophilicity and Membrane Partitioning Studies Requiring Defined Ionic Speciation

The sodium 4-hydroxycoumarin(1-) ion-pair exhibits non-ideal behavior in octanol-water systems, with considerable dissociation in the organic phase that causes experimental log P values to deviate substantially from theoretical calculations [4]. Researchers conducting quantitative structure-activity relationship (QSAR) modeling, chromatographic retention prediction, or drug permeability screening must use the sodium salt form to obtain experimentally relevant partition coefficients, as the neutral free acid will yield misleading hydrophobicity values that fail to predict behavior in ionized environments.

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